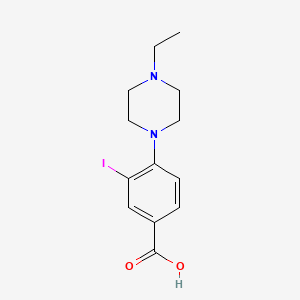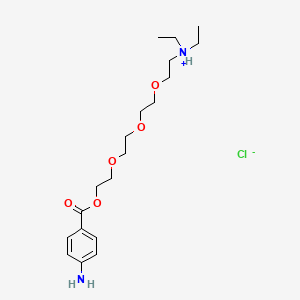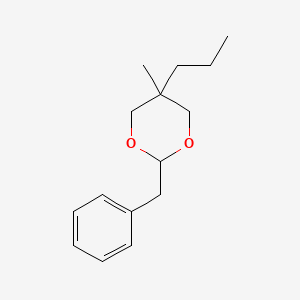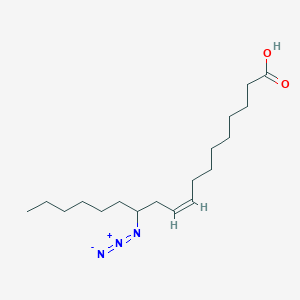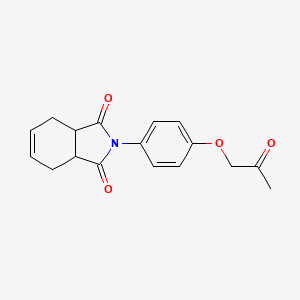![molecular formula C17H14ClNO B13763556 2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL CAS No. 786642-24-8](/img/structure/B13763556.png)
2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL is a chemical compound with the molecular formula C17H14ClNO . It is a specialty product often used in proteomics research . The compound features a naphthalene ring substituted with an amino group and a chloro-phenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL typically involves the reaction of 4-chloroaniline with naphthaldehyde under specific conditions . The reaction is often carried out in a solvent such as dichloromethane (CH2Cl2) and purified using column chromatography with a mixture of dichloromethane and isopropanol as the eluent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4’-Chloro-2-aminobiphenyl: Similar in structure but lacks the naphthalene ring.
2-Amino-4-chlorophenyl phenyl ether: Contains a phenyl ether group instead of a naphthalene ring.
2-Amino-4-chlorophenol: Features a hydroxyl group instead of a naphthalene ring.
Uniqueness
2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL is unique due to its naphthalene ring, which provides additional stability and reactivity compared to similar compounds. This structural feature enhances its versatility in various chemical reactions and applications.
Properties
CAS No. |
786642-24-8 |
|---|---|
Molecular Formula |
C17H14ClNO |
Molecular Weight |
283.7 g/mol |
IUPAC Name |
2-[amino-(4-chlorophenyl)methyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H14ClNO/c18-13-8-5-12(6-9-13)16(19)15-10-7-11-3-1-2-4-14(11)17(15)20/h1-10,16,20H,19H2 |
InChI Key |
DPPFHFIUULAEQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


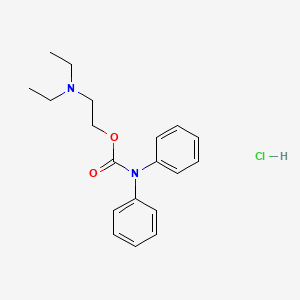
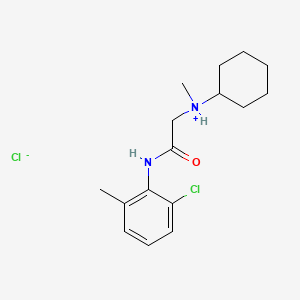
![Tridecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13763489.png)
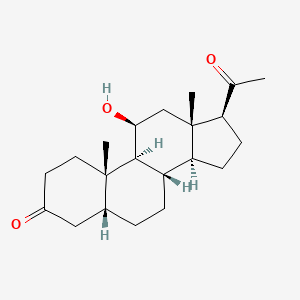
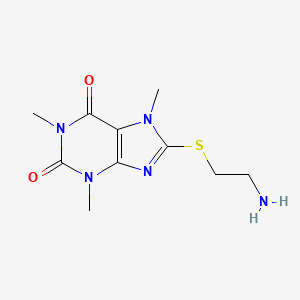

![2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate](/img/structure/B13763515.png)
